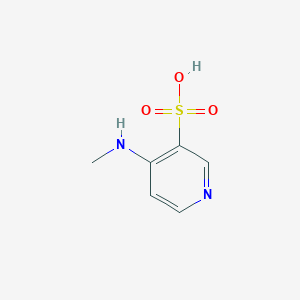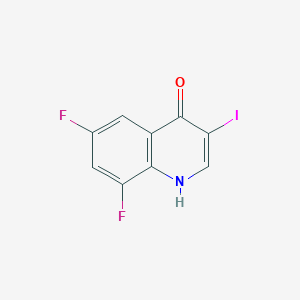
6,8-Difluoro-3-iodoquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-3-iodoquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-3-iodoquinolin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring using fluorinating agents such as Selectfluor.
Iodination: Introduction of an iodine atom at the 3 position using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Cyclization: Formation of the quinoline core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Difluoro-3-iodoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the iodine atom to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the iodine position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Deiodinated quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic semiconductors or fluorescent dyes.
Wirkmechanismus
The mechanism of action of 6,8-Difluoro-3-iodoquinolin-4(1H)-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Difluoroquinoline: Lacks the iodine atom but shares the fluorine substitutions.
3-Iodoquinoline: Contains the iodine atom but lacks the fluorine substitutions.
4(1H)-Quinolinone: Lacks both fluorine and iodine substitutions but shares the quinoline core.
Uniqueness
6,8-Difluoro-3-iodoquinolin-4(1H)-one is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
1330750-76-9 |
|---|---|
Molekularformel |
C9H4F2INO |
Molekulargewicht |
307.03 g/mol |
IUPAC-Name |
6,8-difluoro-3-iodo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4F2INO/c10-4-1-5-8(6(11)2-4)13-3-7(12)9(5)14/h1-3H,(H,13,14) |
InChI-Schlüssel |
BJXQNGBWBPOPNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)I)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
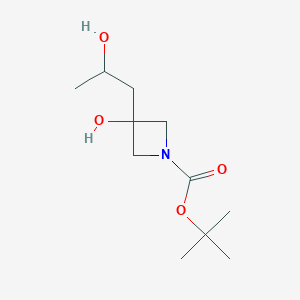
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
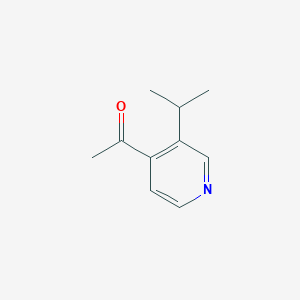
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
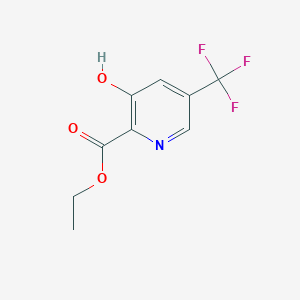
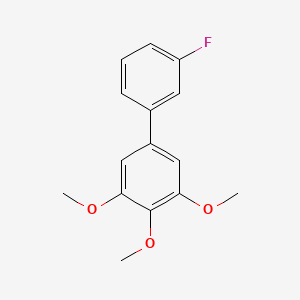
![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
